1-(3-chloro-4-fluorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
1-(3-Chloro-4-fluorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole ring fused to a quinoline scaffold. Its structure includes a 3-chloro-4-fluorophenyl group at position 1, a methyl group at position 7, and a phenyl substituent at position 2. This compound belongs to the pyrazolo[4,3-c]quinoline family, which is recognized for diverse biological activities, including anticancer, anti-inflammatory, and receptor ligand properties . The chloro and fluoro substituents on the phenyl ring are electron-withdrawing groups (EWGs), which may enhance metabolic stability and binding affinity to biological targets compared to unsubstituted analogs .
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-7-methyl-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClFN3/c1-14-7-9-17-21(11-14)26-13-18-22(15-5-3-2-4-6-15)27-28(23(17)18)16-8-10-20(25)19(24)12-16/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZHKKBNJIKTNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C3C(=C2C=C1)N(N=C3C4=CC=CC=C4)C5=CC(=C(C=C5)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-fluorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the construction of the quinoline ring system. Key steps may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Construction of the Quinoline Ring: The quinoline ring can be synthesized via the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic catalysts.
Substitution Reactions: Introduction of the chloro and fluoro substituents on the phenyl ring can be accomplished through electrophilic aromatic substitution reactions using appropriate halogenating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors to control reaction conditions precisely and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-fluorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, which may reduce the nitro groups or other reducible functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings. Common reagents include halogenating agents, alkylating agents, and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substituting Agents: Halogenating agents (e.g., chlorine, bromine), alkylating agents (e.g., alkyl halides), nucleophiles (e.g., amines, thiols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-(3-chloro-4-fluorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Medicinal Chemistry: This compound is of interest for its potential pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. Its unique structure allows for interactions with various biological targets.
Materials Science: The compound’s photophysical properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions due to its ability to bind to specific proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-fluorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptor sites, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or bind to bacterial DNA gyrase, leading to antibacterial effects.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[4,3-c]quinoline Derivatives
Key Observations
Substituent Effects on Bioactivity: The 3-chloro-4-fluorophenyl group in the target compound may improve target binding and metabolic stability compared to non-halogenated analogs (e.g., 9b). However, amino and hydroxyl groups (e.g., 2i) enhance anti-inflammatory activity by interacting with inflammatory mediators like iNOS and COX-2.
Synthetic Efficiency: Microwave-assisted methods (e.g., for pyrano[3,2-c]quinolines) and PIFA-mediated cyclization offer higher yields and shorter reaction times compared to traditional reductive cyclization.
Therapeutic Potential: Compounds with electron-withdrawing groups (Cl, F, Br) show promise in anticancer applications (e.g., 9b, MM-I-10), while electron-donating groups (NH2, OH) excel in anti-inflammatory contexts.
Research Findings and Implications
- Anti-Inflammatory Activity: The absence of an amino or hydroxyl group in the target compound suggests it may be less potent than derivatives like 2i. Structural optimization (e.g., introducing NH2 at position 3) could enhance efficacy.
- Anticancer Potential: The chloro and fluoro substituents align with motifs in anti-angiogenic agents (e.g., MM-I-10), warranting evaluation in tumor models.
- Synthetic Scalability : Adoption of microwave-assisted or PIFA-mediated methods could improve the synthesis of the target compound.
Biological Activity
1-(3-Chloro-4-fluorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including anti-inflammatory, anticancer, and other pharmacological effects, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazoloquinoline core, which is known for its ability to interact with various biological targets.
Anti-inflammatory Activity
Recent studies have indicated that derivatives of pyrazolo[4,3-c]quinolines exhibit significant anti-inflammatory properties. For instance, compounds within this class have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammatory pathways.
Table 1: Anti-inflammatory Activity of Pyrazolo[4,3-c]quinolines
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 2a | 0.39 | Inhibition of NO production |
| 2m | Not specified | Inhibition of iNOS and COX-2 |
The compound 2a showed a potent inhibitory effect on LPS-induced NO production with an IC50 value of 0.39 µM but was also noted for high cytotoxicity at elevated concentrations .
Anticancer Properties
Research has also explored the anticancer potential of pyrazolo[4,3-c]quinolines. These compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, studies indicate that certain derivatives can induce apoptosis in cancer cells through mitochondrial pathways and the activation of caspases.
Case Study: Anticancer Activity
A study evaluated the effects of several pyrazolo[4,3-c]quinoline derivatives on human cancer cell lines. The results highlighted that these compounds could significantly inhibit cell proliferation and induce apoptosis in a dose-dependent manner. The study concluded that structural modifications could enhance their anticancer efficacy.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammatory processes and cancer progression.
- Modulation of Signaling Pathways : It affects various signaling pathways that regulate cell growth and survival.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazolo[4,3-c]quinoline derivatives. Modifications at specific positions on the phenyl ring or the pyrazole moiety can significantly influence their potency and selectivity against biological targets.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Para-substitution with electron-donating groups | Increased anti-inflammatory activity |
| Ortho-substitution | Decreased cytotoxicity but lower activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
